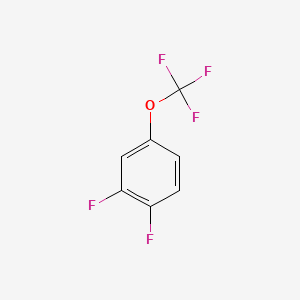

1,2-Difluoro-4-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

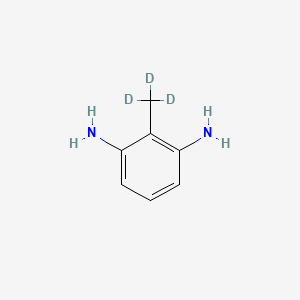

1,2-Difluoro-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F5O . It has a molecular weight of 198.09 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 1,2-Difluoro-4-(trifluoromethoxy)benzene can be achieved through a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The IUPAC name for 1,2-Difluoro-4-(trifluoromethoxy)benzene is 3,4-difluorophenyl trifluoromethyl ether . The InChI code for this compound is 1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H .Physical And Chemical Properties Analysis

1,2-Difluoro-4-(trifluoromethoxy)benzene has a boiling point of 65/170 Torr . It is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant .Applications De Recherche Scientifique

Pharmaceutical Research

1,2-Difluoro-4-(trifluoromethoxy)benzene: is utilized in pharmaceutical research due to its trifluoromethoxy group, which is increasingly used as a substituent in bioactive compounds . The presence of fluorine atoms in pharmaceuticals can significantly alter their biological activity, making this compound valuable for developing new medications.

Pesticide Development

In the field of pesticides, compounds containing the trifluoromethyl group, such as 1,2-Difluoro-4-(trifluoromethoxy)benzene , are prominent. They are used in the synthesis of various pesticides due to their effectiveness in controlling pests and their role in the development of environmentally friendly agrochemicals .

Material Science

This compound is integral in creating new-generation liquid crystal materials for infrared applications. Its unique molecular structure, which lacks aliphatic protons, contributes to its exceptional infrared properties, making it suitable for advanced material science applications .

Organic Synthesis

1,2-Difluoro-4-(trifluoromethoxy)benzene: plays a crucial role in organic synthesis. It is involved in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers, which are valuable intermediates in the synthesis of more complex organic molecules .

Analytical Chemistry

In analytical chemistry, 1,2-Difluoro-4-(trifluoromethoxy)benzene is used as a solvent for the electrochemical analysis of transition metal complexes. Its chemical inertness and high dielectric constant make it an ideal solvent for such analyses .

Environmental Science

The compound’s unique properties are also explored in environmental science. It is part of the study for new materials that can be used in infrared regions, which has implications for environmental monitoring and the development of sensors for detecting ecological changes .

Mécanisme D'action

Target of Action

It is known that fluorinated compounds often interact with a variety of biological targets, influencing both pharmacodynamic and pharmacokinetic properties .

Mode of Action

Reactions at the benzylic position are common for such compounds, involving processes like free radical bromination and nucleophilic substitution .

Biochemical Pathways

It’s worth noting that fluorinated compounds can influence a wide range of biochemical processes due to their unique electronic, lipophilic, and steric parameters .

Pharmacokinetics

The presence of fluorine in bioactive compounds can significantly affect their pharmacokinetic properties .

Result of Action

It’s known that fluorinated compounds can have a wide range of biological effects, depending on their specific targets and mode of action .

Safety and Hazards

Orientations Futures

The future directions for the research and application of 1,2-Difluoro-4-(trifluoromethoxy)benzene lie in the field of pharmaceuticals, pesticides, and materials due to the irreplaceable properties of fluoride . The late-stage and selective fluorination reaction of organic molecules has received significant attention, especially the trifluoromethoxylation reaction .

Propriétés

IUPAC Name |

1,2-difluoro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWOBFYWVKAXNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699635 |

Source

|

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158178-35-9 |

Source

|

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)